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Compound of Interest

Compound Name:
4-(Chloromethyl)-2-

methoxypyridine hydrochloride

Cat. No.: B060814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
(Chloromethyl)-2-methoxypyridine hydrochloride. Due to the limited availability of public

spectroscopic data for this specific compound, this document presents data for structurally

similar compounds to serve as a reference for researchers in the field. The guide includes

detailed experimental protocols for the key analytical techniques of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation
While specific spectral data for 4-(Chloromethyl)-2-methoxypyridine hydrochloride is not

readily available in public databases, the following tables summarize typical spectroscopic data

for closely related pyridine derivatives. This information can be valuable for predicting the

spectral characteristics of the target compound.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyridines
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Compound Solvent Chemical Shift (δ) ppm

4-(Chloromethyl)pyridine

hydrochloride
D₂O

8.85 (d, 2H), 7.95 (d, 2H), 4.80

(s, 2H)

2-Methoxy-4-methylpyridine CDCl₃

8.10 (d, 1H), 6.70 (s, 1H), 6.60

(d, 1H), 3.90 (s, 3H), 2.30 (s,

3H)

Table 2: Representative IR Absorption Bands for Chloro- and Methoxy-Substituted Pyridines

Functional Group Characteristic Absorption (cm⁻¹)

C-Cl Stretch 650 - 850

C-O-C Stretch (Aryl Ether)
1230 - 1270 (asymmetric), 1020 - 1075

(symmetric)

C=N Stretch (in Pyridine Ring) ~1580

C=C Stretch (in Pyridine Ring) ~1600 and ~1470

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

Table 3: Representative Mass Spectrometry Data for a Related Compound

Compound Ionization Method [M+H]⁺ (m/z)

2-(Chloromethyl)-4-

methoxypyridine
Electrospray (ESI) 158.0

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data for

compounds like 4-(Chloromethyl)-2-methoxypyridine hydrochloride. These protocols are

intended as a guide and may require optimization based on the specific instrumentation and

sample characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b060814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing

the magnetic properties of its atomic nuclei.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the solid 4-(Chloromethyl)-2-
methoxypyridine hydrochloride in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or

DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum to identify the chemical environment of the hydrogen atoms.

Acquire a ¹³C NMR spectrum to identify the carbon framework of the molecule.

Additional experiments such as COSY, HSQC, and HMBC can be performed to establish

connectivity between protons and carbons.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule by

measuring its mass-to-charge ratio.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique. Electrospray ionization (ESI) is a common soft ionization method suitable for

polar molecules like pyridine derivatives.

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by

a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific mass-to-charge

ratio, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used

to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Chloromethyl)-2-
methoxypyridine Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b060814#spectroscopic-data-for-4-
chloromethyl-2-methoxypyridine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b060814?utm_src=pdf-body-img
https://www.benchchem.com/product/b060814#spectroscopic-data-for-4-chloromethyl-2-methoxypyridine-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b060814#spectroscopic-data-for-4-chloromethyl-2-methoxypyridine-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b060814#spectroscopic-data-for-4-chloromethyl-2-methoxypyridine-hydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b060814#spectroscopic-data-for-4-chloromethyl-2-methoxypyridine-hydrochloride-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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